(S)-PFI-2 (hydrochloride)

Overview

Description

Hydrochloride is an acid salt resulting from the reaction of hydrochloric acid with an organic base, such as an amine . It’s commonly used to improve the water solubility of amines, which can be desirable for substances used in medications .

Synthesis Analysis

The synthesis of similar compounds often involves reactions with amine hydrochlorides . For example, orthoesters are often used as alkylating, acylating, and formylating agents .Molecular Structure Analysis

The molecular structure of a compound can be determined using various techniques, including X-ray diffraction , NMR, and UV spectroscopy .Chemical Reactions Analysis

The reaction of orthoesters with amine hydrochlorides has been studied extensively . The reaction of hydrochloric acid with other chemicals in the chloralkali process produces hydrochloride .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be determined using various analytical techniques . For example, the solubility of a compound in different solvents can be measured, and its melting and boiling points can be determined .In Vivo

(S)-PFI-2 (hydrochloride) has been studied for its potential use in various in vivo applications. For example, it has been used in studies to investigate the role of the chiral center in the regulation of cell signaling pathways. It has also been studied for its potential use in the treatment of neurological diseases, cancer, and inflammation.

In Vitro

(S)-PFI-2 (hydrochloride) has been studied for its potential use in various in vitro applications. For example, it has been used in studies to investigate the role of the chiral center in the regulation of enzyme activities. It has also been studied for its potential use in the development of novel drugs and drug delivery systems.

Mechanism of Action

Target of Action

The primary target of S-PFI-2 is SETD7 (SET domain-containing lysine methyltransferase 7), also known as SET7 or SET9 . SETD7 is a lysine methyltransferase implicated in multiple signaling and disease-related pathways .

Mode of Action

S-PFI-2 interacts with SETD7 in a unique way. It occupies the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and makes direct contact with the donor methyl group of the cofactor, S-adenosylmethionine . This interaction results in the inhibition of SETD7’s methyltransferase activity .

Biochemical Pathways

SETD7 is associated with various biochemical pathways, including transcriptional regulation, cell cycle control, differentiation, DNA repair, and DNMT1 . The inhibition of SETD7 by S-PFI-2 can therefore impact these pathways and their downstream effects.

Pharmacokinetics

It is soluble in water at a concentration of 2 mg/ml , which may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Result of Action

The inhibition of SETD7 by S-PFI-2 can lead to changes in the cellular processes that SETD7 is involved in, such as transcriptional regulation, cell cycle control, differentiation, and DNA repair . .

Action Environment

It is known that s-pfi-2 is stable at temperatures between 2-8°c , which could potentially influence its efficacy and stability.

Biological Activity

(S)-PFI-2 (hydrochloride) has been shown to have a wide range of biological activities. It has been found to have anti-inflammatory, anti-cancer, and anti-oxidant activities. It has also been found to have neuroprotective and immunomodulatory activities.

Biochemical and Physiological Effects

(S)-PFI-2 (hydrochloride) has been found to have a wide range of biochemical and physiological effects. It has been found to modulate the activity of various enzymes and proteins, which may lead to the regulation of various biological processes. It has also been found to have an effect on cell signaling pathways and the expression of various genes.

Advantages and Limitations for Lab Experiments

The use of (S)-PFI-2 (hydrochloride) in laboratory experiments has several advantages. It is a relatively simple compound that can be synthesized in a relatively short amount of time. It is also a chiral compound, which makes it useful for the study of chiral-specific processes. However, it is also important to note that (S)-PFI-2 (hydrochloride) may have some limitations in laboratory experiments. For example, it is not soluble in water, which may limit its use in certain types of experiments.

Future Directions

The potential applications of (S)-PFI-2 (hydrochloride) are numerous and varied. Future research should focus on further exploring the biological activities and mechanisms of action of this compound, as well as its potential use in the development of novel drugs and drug delivery systems. Additionally, further research should focus on the synthesis of (S)-PFI-2 (hydrochloride) in order to optimize the synthesis process for the production of larger amounts of the compound. Finally, further research should focus on the use of (S)-PFI-2 (hydrochloride) in in vivo studies to investigate its potential therapeutic applications.

Synthesis Methods

The synthesis of (S)-PFI-2 (hydrochloride) has been reported to be achieved through the addition of a chiral catalyst to an achiral substrate in the presence of a base. This method is known as the “chiral auxiliary method” and is widely used for the synthesis of chiral compounds. The main advantages of this method are that it is relatively simple and can be used to synthesize a wide range of chiral compounds.

Safety and Hazards

Biochemical Analysis

Biochemical Properties

(S)-PFI-2 (Hydrochloride) is known to interact with SETD7, a lysine methyltransferase . This interaction is crucial in understanding the role of (S)-PFI-2 in biochemical reactions. SETD7 is implicated in multiple signaling and disease-related pathways with a broad diversity of reported substrates .

Cellular Effects

The effects of (S)-PFI-2 (Hydrochloride) on various types of cells and cellular processes are significant. It is a negative control probe for ®-PFI-2 hydrochloride, which is a histone-lysine N-methyltransferase (HKMT) inhibitor selective for SETD7 . The compound’s influence on cell function includes its impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of (S)-PFI-2 (Hydrochloride) involves its interaction with SETD7. It exhibits an unusual cofactor-dependent and substrate-competitive inhibitory mechanism by occupying the substrate peptide binding groove of SETD7, including the catalytic lysine-binding channel, and by making direct contact with the donor methyl group of the cofactor, S-adenosylmethionine .

Temporal Effects in Laboratory Settings

The effects of (S)-PFI-2 (Hydrochloride) over time in laboratory settings are significant. The energy barrier for (S)-PFI-2 was much bigger than ®-PFI-2 from global minimum to bioactive conformation . This indicates the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies.

properties

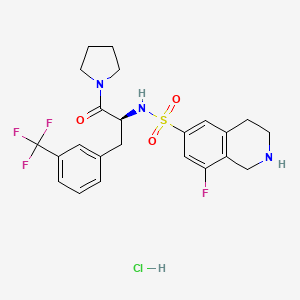

IUPAC Name |

8-fluoro-N-[(2S)-1-oxo-1-pyrrolidin-1-yl-3-[3-(trifluoromethyl)phenyl]propan-2-yl]-1,2,3,4-tetrahydroisoquinoline-6-sulfonamide;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25F4N3O3S.ClH/c24-20-13-18(12-16-6-7-28-14-19(16)20)34(32,33)29-21(22(31)30-8-1-2-9-30)11-15-4-3-5-17(10-15)23(25,26)27;/h3-5,10,12-13,21,28-29H,1-2,6-9,11,14H2;1H/t21-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZADKZNVAJGEFLC-BOXHHOBZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C(=O)C(CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CCN(C1)C(=O)[C@H](CC2=CC(=CC=C2)C(F)(F)F)NS(=O)(=O)C3=CC4=C(CNCC4)C(=C3)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H26ClF4N3O3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

536.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1627607-88-8 | |

| Record name | 6-Isoquinolinesulfonamide, 8-fluoro-1,2,3,4-tetrahydro-N-[(1S)-2-oxo-2-(1-pyrrolidinyl)-1-[[3-(trifluoromethyl)phenyl]methyl]ethyl]-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1627607-88-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

Q & A

A: (S)-PFI-2 (hydrochloride) is the less active enantiomer of (R)-PFI-2, a potent and selective inhibitor of the human methyltransferase SETD7 []. While (R)-PFI-2 demonstrates strong binding affinity to SETD7, (S)-PFI-2 shows significantly less inhibitory activity [, ]. Molecular dynamics simulations reveal that (R)-PFI-2 occupies the substrate peptide binding groove of SETD7, interacting with both the catalytic lysine-binding channel and the S-adenosylmethionine (SAM) cofactor []. This interaction effectively prevents SETD7 from methylating its target proteins, including the Yes-associated protein (YAP) []. As a result, YAP retains its nuclear localization and transcriptional activity, promoting the expression of genes involved in cell survival and antioxidant responses [, ].

A: (R)-PFI-2 and (S)-PFI-2 are enantiomers, meaning they possess identical molecular formulas and connectivity but differ in their three-dimensional spatial arrangement. This subtle difference in chirality leads to significant differences in their interactions with SETD7 [, ]. Molecular dynamics simulations and binding free energy calculations have shown that (R)-PFI-2 forms stronger and more stable interactions within the SETD7 active site compared to (S)-PFI-2 [, ]. Specifically, the hydrogen bond formed between the G336 residue of SETD7 and (R)-PFI-2 is more favorable, contributing to the enhanced stability of the post-SET loop and overall inhibition potency [].

A: SETD7 has emerged as a potential therapeutic target for myocardial ischemia due to its role in regulating the Hippo pathway effector YAP [, ]. During myocardial ischemia, SETD7 expression increases, leading to increased methylation and cytosolic retention of YAP []. This inactivation of YAP reduces the expression of crucial antioxidant genes such as MnSOD and CAT, contributing to increased oxidative stress, apoptosis, and ultimately, myocardial injury [, ]. Inhibition of SETD7 by compounds like (R)-PFI-2 can restore YAP activity, thereby protecting cardiomyocytes from ischemic damage [, , ].

A: Research suggests that SETD7 plays a role in the impaired angiogenic response observed in diabetes. Studies show that high glucose conditions lead to increased SETD7 expression in human aortic endothelial cells (HAECs) [, ]. This upregulation is associated with impaired HAECs migration and tube formation, key processes in angiogenesis. SETD7 inhibition by (R)-PFI-2 was found to improve angiogenic properties in HAECs exposed to high glucose and in diabetic mice with hindlimb ischemia [, ]. These findings suggest that targeting SETD7 could be a potential therapeutic strategy for improving blood vessel growth in individuals with diabetes.

A: While research is ongoing, SETD7 itself and its downstream targets hold promise as potential biomarkers. For instance, SETD7 expression was found to be upregulated in peripheral blood mononuclear cells (PBMCs) from patients with ST-elevation MI (STEMI) []. Additionally, the expression levels of antioxidant genes like MnSOD and CAT, which are negatively regulated by SETD7, could serve as indicators of treatment response []. Further research is needed to validate the clinical utility of these and other potential biomarkers in predicting treatment efficacy and monitoring patient response to SETD7 inhibition.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(2-fluoro-4-methylsulfonylphenyl)-2-methylpiperazin-1-yl]-N-[(1S,3R)-5-hydroxy-2-adamantyl]pyrimidine-4-carboxamide](/img/structure/B610865.png)

![N-Benzyl-2-[6-(2-chloroacetylamino)-benzothiazol-2-ylsulfanyl]-acetamide](/img/structure/B610867.png)

![1H-Cyclohepta[ghi]perylene-6,11-dione, 1-acetyl-4-[[3-(dimethylamino)propyl]amino]-5,12-dihydroxy-8,9,13-trimethoxy-2-methyl-](/img/structure/B610871.png)

![1-(2,3-Dihydrobenzo[b][1,4]dioxin-6-yl)-4-phenylbutane-1,4-dione](/img/structure/B610879.png)

![2,6-di-tert-butyl-4-[(E)-2-[4-(dimethylamino)phenyl]ethenyl]-2H-pyran-2-ylium perchlorate](/img/structure/B610881.png)